1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGSGBVDCILPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea typically involves the reaction of 4-chloroaniline with 2-methyl-1H-indole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key comparisons include substituent effects, synthesis pathways, and functional roles.
Structural Analogues and Substituent Effects
Key Observations:
- Chlorophenyl vs. Trifluoromethoxyphenyl : The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to the trifluoromethoxyphenyl group in the patent example , which could influence membrane permeability or binding affinity.
- Indole vs. Hydroxynaphthyl : The 2-methylindole group in the target compound differs from the hydroxynaphthyl group in the corrosion inhibitor , suggesting divergent applications (e.g., enzyme interaction vs. surface adsorption).
Biological Activity
1-(4-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a synthetic organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential pharmacological properties. This compound features a chlorophenyl group and an indole moiety, which are known for their biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is with a molecular weight of approximately 315.78 g/mol. The structural representation is as follows:
The biological activity of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is primarily attributed to its ability to interact with specific molecular targets within the cell. Research indicates that this compound may function as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.
In a study by Elkaeed et al., it was demonstrated that the compound forms critical hydrogen bonds with amino acids in the active site of VEGFR-2, leading to significant inhibition of its activity. The binding interactions involve hydrophobic and electrostatic forces that stabilize the compound within the receptor's binding pocket .
Anticancer Activity
1-(4-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has shown promising anticancer properties in vitro. Its ability to inhibit VEGFR-2 suggests potential applications in treating various cancers where angiogenesis is a significant factor. In vitro studies have reported IC50 values indicating effective inhibition at nanomolar concentrations .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting possible therapeutic applications in chronic inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Elkaeed et al. (2022) : This study assessed the anticancer and VEGFR-2 inhibitory activities using both in silico and in vitro methods. The results indicated that the compound effectively inhibits VEGFR-2 with a binding affinity comparable to known inhibitors like sorafenib .
- Research on Indole Derivatives : A broader investigation into indole derivatives highlighted the significance of structural modifications on biological activity. The presence of the chlorophenyl group was noted to enhance the compound's potency against cancer cell lines .
Comparative Analysis
A comparison with similar compounds reveals distinct advantages for 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea:
| Compound Name | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Sorafenib | VEGFR Inhibitor | ~0.5 | Standard comparator |
| Compound A | Anticancer | 0.75 | Similar structure |
| Compound B | Anti-inflammatory | 1.0 | Related indole derivative |
Q & A
What are the common synthetic routes for 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the 4-chlorophenyl and 2-methylindole moieties. Key steps include:
- Coupling reactions : Formation of the urea backbone via reaction of an isocyanate intermediate with the indole-methylamine derivative under anhydrous conditions .
- Oxidation/Reduction : Use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) to modify intermediates, often requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–60°C) .
- Purification : Column chromatography or recrystallization to isolate the final product.
How can reaction conditions be optimized for higher yields in synthesizing this compound?
Level: Advanced
Methodological Answer:
Optimization requires Design of Experiments (DoE) principles:
- Factor screening : Test variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical parameters.
- Response surface methodology (RSM) : Model interactions between factors (e.g., solvent:DMF vs. THF, reaction time: 12–48 hrs) to maximize yield .
- In-line analytics : Monitor reaction progress via HPLC or FTIR to adjust conditions dynamically.
What analytical techniques are recommended for structural characterization?
Level: Basic
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and indole-methyl group (δ ~2.3–2.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₇H₁₅ClN₃O: 312.09 g/mol).
- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .
How can computational methods aid in predicting biological activity?
Level: Advanced
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes) based on the urea moiety’s hydrogen-bonding capacity .
- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with activity data from analogs to prioritize synthesis targets .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in biological systems .
What in vitro assays are suitable for evaluating its biological activity?
Level: Basic
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity).
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors like serotonin transporters.
How do structural modifications impact activity?
Level: Advanced
Methodological Answer:
- Substituent effects : Compare analogs (e.g., 2-methylindole vs. unsubstituted indole) to assess steric/electronic contributions to target binding .
- Urea backbone rigidity : Introduce cyclic constraints (e.g., pyrrolidinone rings) to evaluate conformational effects on potency .
- Bioisosteric replacement : Replace the 4-chlorophenyl group with fluorophenyl or acetylphenyl to modulate lipophilicity .
How should researchers address contradictory data in published studies?
Level: Advanced
Methodological Answer:
- Reproducibility protocols : Replicate experiments under identical conditions (solvent purity, equipment calibration).
- Meta-analysis : Use statistical tools (e.g., Forest plots) to aggregate data and identify outliers .
- Mechanistic studies : Employ isotopic labeling (e.g., ¹⁴C-tracers) to resolve ambiguities in reaction pathways .
What intermediates are critical in the synthesis?
Level: Basic
Methodological Answer:
- 4-Chlorophenyl isocyanate : Synthesized via phosgenation of 4-chloroaniline.
- 5-(Aminomethyl)-2-methylindole : Prepared by reduction of the corresponding nitrile (e.g., using NaBH₄/CuCl₂) .
- Coupling intermediates : Monitor urea formation via IR spectroscopy (N–H stretch at ~3350 cm⁻¹).
Are there catalytic methods to improve sustainability?
Level: Advanced
Methodological Answer:
- Organocatalysis : Use thiourea catalysts to accelerate urea bond formation under solvent-free conditions.
- Photoredox catalysis : Employ Ru(bpy)₃²⁺ to mediate radical coupling steps, reducing reliance on toxic reagents .
- Flow chemistry : Continuous-flow reactors to minimize waste and enhance heat/mass transfer .
How should stability studies be designed for this compound?
Level: Basic
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS.
- pH stability : Test solubility and decomposition in buffers (pH 1–13) over 24–72 hours.
- Long-term storage : Monitor purity in desiccated vs. ambient conditions using accelerated stability protocols (ICH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
